molecular formula C24H23N3O2S B2473782 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207007-66-6

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2473782
CAS RN: 1207007-66-6
M. Wt: 417.53
InChI Key: NPXPOLCWADFHOW-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as FTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. FTAA is a thioflavin derivative that is commonly used as a fluorescent probe for detecting amyloid fibrils. In

Scientific Research Applications

Antibacterial Applications

  • Antibacterial Agents : Derivatives of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized and examined for their antibacterial activity. These compounds showed significant activity against bacterial strains, highlighting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Chemical Properties and Synthesis

  • Decarboxylative Claisen Rearrangement : Studies on furan-2-ylmethyl derivatives reveal that they undergo facile decarboxylative Claisen rearrangement, leading to the formation of heteroaromatic products. This reaction is significant for the synthesis of various chemical compounds (Craig, King, Kley, & Mountford, 2005).

  • pKa Determination : The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives have been determined. Understanding the acidity constants of these derivatives is crucial for their application in various chemical reactions (Duran & Canbaz, 2013).

Biological Activities

  • Antioxidants for Oils : Some benzimidazole derivatives, including 2(1-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide, have been studied as antioxidants for base stock oils. Their structure and inhibition efficiency were determined, indicating potential applications in enhancing oil stability (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

  • Herbicidal and Fungicidal Activities : Derivatives of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide have been synthesized and shown to possess moderate herbicidal and fungicidal activities. This highlights their potential use in agriculture (Hu Jingqian et al., 2016).

  • Anticancer Activities : Compounds synthesized from 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have been tested for anticancer activities. Some showed high activity against melanoma-type cell lines, indicating potential therapeutic applications (Duran & Demirayak, 2012).

  • Antimicrobial Activities : A new series of functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties synthesized using 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide were evaluated for their in vitro antibacterial and antifungal activities. These compounds showed promising results, with some derivatives having activities similar to reference drugs (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-5-9-19(10-6-17)22-14-25-24(27(22)15-21-4-3-13-29-21)30-16-23(28)26-20-11-7-18(2)8-12-20/h3-14H,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXPOLCWADFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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